molecular formula C24H20ClN3O2 B2419555 4-(2-(1-(4-chlorobenzyl)-1H-indol-3-yl)acetamido)benzamide CAS No. 922091-75-6

4-(2-(1-(4-chlorobenzyl)-1H-indol-3-yl)acetamido)benzamide

Cat. No.: B2419555
CAS No.: 922091-75-6
M. Wt: 417.89
InChI Key: KSKAXXHKSUBYFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-(1-(4-chlorobenzyl)-1H-indol-3-yl)acetamido)benzamide is a complex organic compound that features a benzamide core structure with an indole and chlorobenzyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(1-(4-chlorobenzyl)-1H-indol-3-yl)acetamido)benzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of 4-chlorobenzyl chloride: This can be achieved by chlorination of 4-chlorotoluene.

    Synthesis of 1-(4-chlorobenzyl)-1H-indole: This step involves the reaction of 4-chlorobenzyl chloride with indole under basic conditions.

    Acetylation: The resulting 1-(4-chlorobenzyl)-1H-indole is then acetylated using acetic anhydride to form 1-(4-chlorobenzyl)-1H-indol-3-yl acetate.

    Amidation: Finally, the acetylated product undergoes amidation with 4-aminobenzamide to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to enhance yield and purity. This could include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2-(1-(4-chlorobenzyl)-1H-indol-3-yl)acetamido)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Sodium hydroxide or other strong bases.

    Oxidation: Potassium permanganate or other strong oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

    Hydrolysis: Hydrochloric acid or sodium hydroxide.

Major Products

    Nucleophilic substitution: Substituted indole derivatives.

    Oxidation: Oxidized indole products.

    Reduction: Reduced indole products.

    Hydrolysis: Corresponding carboxylic acids and amines.

Scientific Research Applications

4-(2-(1-(4-chlorobenzyl)-1H-indol-3-yl)acetamido)benzamide has several scientific research applications:

    Medicinal Chemistry: It can be explored for its potential as a therapeutic agent due to its structural similarity to bioactive indole derivatives.

    Biological Studies: The compound can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Material Science: Its unique structure may be useful in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(2-(1-(4-chlorobenzyl)-1H-indol-3-yl)acetamido)benzamide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The indole moiety is known to engage in π-π interactions and hydrogen bonding, which could be crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-(4-chlorobenzyl)-1H-indole: Shares the indole and chlorobenzyl moieties but lacks the acetamido and benzamide groups.

    4-chlorobenzyl chloride: Contains the chlorobenzyl group but lacks the indole and amide functionalities.

    Indole-3-acetamide: Contains the indole and acetamido groups but lacks the chlorobenzyl and benzamide functionalities.

Uniqueness

4-(2-(1-(4-chlorobenzyl)-1H-indol-3-yl)acetamido)benzamide is unique due to its combination of indole, chlorobenzyl, acetamido, and benzamide groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-[[2-[1-[(4-chlorophenyl)methyl]indol-3-yl]acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClN3O2/c25-19-9-5-16(6-10-19)14-28-15-18(21-3-1-2-4-22(21)28)13-23(29)27-20-11-7-17(8-12-20)24(26)30/h1-12,15H,13-14H2,(H2,26,30)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSKAXXHKSUBYFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)Cl)CC(=O)NC4=CC=C(C=C4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.